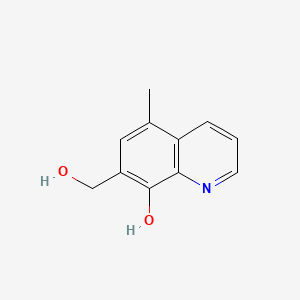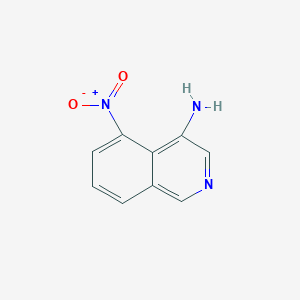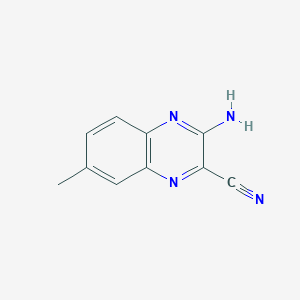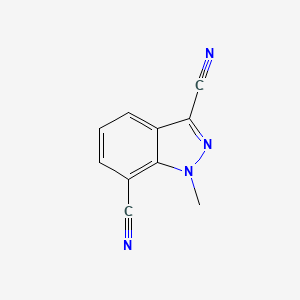
Methyl 3,5-dioxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dioxooctanoate is an organic compound with the molecular formula C9H14O4. It is a type of ester that contains two keto groups at the 3rd and 5th positions of the octanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,5-dioxooctanoate can be synthesized through the acylation of β-keto ester dianions. For instance, the reaction of methyl acetoacetate with methyl butanoate under specific conditions yields this compound . The reaction typically involves the use of strong bases to generate the dianion intermediate, which then reacts with the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dioxooctanoate undergoes various types of chemical reactions, including:
Oxidation: The keto groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3,5-dioxooctanoic acid.
Reduction: 3,5-dihydroxyoctanoate.
Substitution: Various substituted octanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dioxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Wirkmechanismus
The mechanism of action of methyl 3,5-dioxooctanoate involves its interaction with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dioxohexanoate: Similar structure but with a shorter carbon chain.
Methyl 3,5-dioxoheptanoate: Similar structure but with a different carbon chain length.
Methyl 3,5-dioxononanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 3,5-dioxooctanoate is unique due to its specific carbon chain length and the positioning of the keto groups. This specific structure imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
36568-09-9 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 3,5-dioxooctanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
WIOUGEQKWPFNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)



![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)

![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)




